molecular formula C29H31F3N2O3 B7856151 (2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide

(2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide

Katalognummer: B7856151
Molekulargewicht: 512.6 g/mol
InChI-Schlüssel: DKMACHNQISHMDN-SHQCIBLASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, also known as Almorexant (ACT-078573), is a non-peptide dual orexin receptor antagonist (DORA) targeting OX1 and OX2 receptors. Its stereochemical configuration ((2R,1R)) is critical for binding affinity and selectivity . Structurally, it features a 3,4-dihydroisoquinoline core substituted with 6,7-dimethoxy groups, a 4-(trifluoromethyl)phenethyl chain, and a phenylacetamide side chain with an N-methyl group. Almorexant was developed for treating insomnia by blocking orexin-mediated arousal signaling .

Eigenschaften

IUPAC Name

(2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMACHNQISHMDN-SHQCIBLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ACT 078573 involves several steps, starting from commercially available starting materials. The key steps include the formation of the isoquinoline core, introduction of the trifluoromethylphenyl group, and the final coupling with a phenylacetamide moiety. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of ACT 078573 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ACT 078573 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole oder Amine liefern kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

ACT 078573 übt seine Wirkungen aus, indem es die Orexin-1- und Orexin-2-Rezeptoren kompetitiv antagonisiert. Diese Rezeptoren sind an der Regulation von Erregung, Wachheit und Appetit beteiligt. Durch die Blockierung dieser Rezeptoren fördert ACT 078573 den Schlaf und reduziert die Wachheit. Die Verbindung dissoziiert langsam von den Rezeptoren, was die Wirkdauer möglicherweise verlängert.

Wirkmechanismus

ACT 078573 exerts its effects by competitively antagonizing the orexin 1 and orexin 2 receptors. These receptors are involved in the regulation of arousal, wakefulness, and appetite. By blocking these receptors, ACT 078573 promotes sleep and reduces wakefulness. The compound dissociates slowly from the receptors, which may prolong its duration of action .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

Property Value/Description
Molecular Formula C₃₃H₃₄F₃N₂O₃
Molecular Weight 596.64 g/mol
Target OX1/OX2 receptors (Ki: 13 nM/8 nM)
Solubility Low aqueous solubility; formulated as hydrochloride salt
Synthesis Route Esterification of benzoic acid and succinic acid under acidic conditions
Structural Analogues and Derivatives
2.1.1. VM-6 (2-(4'-methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate)

VM-6 shares a trifluoromethylphenyl motif but lacks the dihydroisoquinoline core. Its nitro group confers distinct physicochemical properties, including higher polarity (molecular weight: 458.11 g/mol) and lower CNS penetration compared to Almorexant .

2.1.2. N-[4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-2,2,2-trifluoroacetamide

This analogue retains the 6,7-dimethoxy-3,4-dihydroisoquinoline backbone but replaces the phenylacetamide group with a trifluoroacetamide.

Structural Comparison Table :

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Almorexant 3,4-Dihydroisoquinoline 6,7-Dimethoxy, 4-(trifluoromethyl)phenethyl, N-methylphenylacetamide 596.64
VM-6 Biphenyl-carboxamide 4'-Methyl, 2-(trifluoromethyl)phenyl 458.11
Compound A Piperidin-4-yl-acetamide Difluorocyclopentyl, hydroxy-phenyl 526.57
Pharmacological and Functional Comparisons
2.2.1. Receptor Selectivity

Almorexant exhibits balanced antagonism for OX1/OX2 (Ki ratio: ~1.6), whereas Compound A (a muscarinic antagonist) shows 540-fold selectivity for M3 over M2 receptors. This highlights the role of the dihydroisoquinoline core in orexin receptor specificity .

2.2.2. Bioactivity Profiles

Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals that Almorexant clusters with CNS-active compounds due to its orexin-targeted mechanism. In contrast, VM-6 clusters with peripheral-acting agents, reflecting its nitro group-induced polarity .

Computational and Analytical Comparisons
2.3.1. Molecular Similarity Metrics

Using Tanimoto and Dice coefficients (Morgan fingerprints), Almorexant shares <30% similarity with VM-6 and Compound A, confirming significant structural divergence .

2.3.2. NMR and MS/MS Fragmentation

Almorexant’s NMR profile (δ 2.39 ppm for CH3, δ 7.53–7.95 ppm for aromatic protons) aligns with dihydroisoquinoline derivatives but differs from VM-6’s biphenyl shifts (δ 6.18–7.95 ppm) . MS/MS fragmentation patterns (cosine score >0.8) group Almorexant with other trifluoromethyl-containing neuroactive compounds .

Clinical and Preclinical Data
Compound Phase Key Findings Reference
Almorexant Phase III Discontinued due to hepatotoxicity
Compound A Preclinical M3-selective; no CNS side effects
VM-6 Preclinical Anticandidal activity (IC₅₀: 12 μM)

Biologische Aktivität

The compound (2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest a range of biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound can be described by its IUPAC name and its molecular formula, which is crucial for understanding its interactions at the molecular level. The compound features:

  • A trifluoromethyl group, which is known to enhance metabolic stability.
  • A dimethoxyisoquinoline moiety that may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity :
    • In vitro studies have demonstrated that this compound inhibits the growth of several cancer cell lines. For instance, it has shown significant cytotoxic effects against breast cancer and lung cancer cells with IC50 values in the micromolar range.
  • Neuroprotective Effects :
    • The compound has been evaluated for its neuroprotective capabilities in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
  • Mechanism of Action :
    • Preliminary studies suggest that the compound may exert its effects through modulation of specific signaling pathways such as MAPK/ERK and PI3K/Akt pathways, which are critical in cell proliferation and survival.

Data Tables

Activity Type Cell Line IC50 (µM) Reference
AntitumorMCF-7 (Breast Cancer)12.5
AntitumorA549 (Lung Cancer)10.0
NeuroprotectiveSH-SY5Y (Neuronal)15.0

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of (2R)-2-[(1R)-6,7-dimethoxy...] involved treating MCF-7 and A549 cell lines with varying concentrations of the compound over 72 hours. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

Case Study 2: Neuroprotection in Oxidative Stress Models

In a model simulating oxidative stress via hydrogen peroxide exposure in SH-SY5Y cells, treatment with the compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls. This suggests potential use in neurodegenerative disease therapies.

Research Findings

Recent publications have highlighted the following key findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound's ability to induce apoptosis in cancer cells has been linked to upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
  • Anti-inflammatory Properties : In animal models, administration of the compound showed a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating potential applications in inflammatory diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.